4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
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Overview
Description
4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with fluorophenyl, phenyl, and pyrrol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) ions (CuAAC) to improve yield and selectivity. The general reaction conditions include:
Reactants: Azide and alkyne precursors
Catalyst: Copper(I) iodide or copper(II) sulfate with a reducing agent
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to partially or fully reduced triazole derivatives.
Scientific Research Applications
4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in organic electronics and as a building block for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The fluorophenyl and pyrrol groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1H-1,2,3-triazole: Lacks the fluorophenyl and pyrrol substituents, resulting in different chemical properties and biological activities.
4-(2-chlorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
4-(2-fluorophenyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential as a pharmacophore. The combination of the triazole ring with fluorophenyl and pyrrol groups provides a versatile scaffold for developing new compounds with diverse applications.
Properties
IUPAC Name |
4-(2-fluorophenyl)-1-phenyl-5-pyrrol-1-yltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4/c19-16-11-5-4-10-15(16)17-18(22-12-6-7-13-22)23(21-20-17)14-8-2-1-3-9-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDYREFPJDCAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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